molecular formula C13H15N3O2S B7728171 4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

Cat. No.: B7728171
M. Wt: 277.34 g/mol
InChI Key: HNCMMOGMYJYZOK-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a thioxo group attached to a tetrahydropyrimidinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The thioxo group can interact with metal ions or enzymes, potentially inhibiting their activity. The methoxyphenyl group may facilitate binding to aromatic residues in proteins, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-HYDROXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
  • 4-(3-CHLOROPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

Uniqueness

Compared to similar compounds, 4-(3-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity profiles .

Properties

IUPAC Name

4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-7-10(12(14)17)11(16-13(19)15-7)8-4-3-5-9(6-8)18-2/h3-6,11H,1-2H3,(H2,14,17)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCMMOGMYJYZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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